![molecular formula C13H15ClN2OS B2578520 (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865543-90-4](/img/structure/B2578520.png)
(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a chemical compound. It is a derivative of benzo[d]thiazol , a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives, including “this compound”, typically contains phenyl and thiazole rings, as well as sulfur and nitrogen atoms . Detailed structural analysis of this specific compound is not available from the search results.Mechanism of Action
CPI-613 targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for energy production in cells. By inhibiting the TCA cycle, CPI-613 induces metabolic stress in cancer cells, leading to the activation of apoptotic pathways. CPI-613 also has the ability to disrupt the redox balance in cancer cells, further contributing to their destruction.
Biochemical and Physiological Effects
CPI-613 has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces a decrease in ATP production, which leads to metabolic stress and apoptosis. CPI-613 also disrupts the redox balance in cancer cells, leading to oxidative stress and further contributing to apoptosis. Additionally, CPI-613 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in cancer treatment.
Advantages and Limitations for Lab Experiments
CPI-613 has several advantages for lab experiments, including its ability to selectively target cancer cells and induce apoptosis. It has also been shown to have low toxicity in normal cells, making it a potentially safe therapeutic agent. However, CPI-613 has limitations in terms of its stability and solubility, which may affect its efficacy in vivo.
Future Directions
For research include investigating its potential as a combination therapy and optimizing its dosing and administration.
Synthesis Methods
The synthesis of CPI-613 involves the reaction of pivalic acid with 2-aminobenzo[d]thiazole followed by chlorination with thionyl chloride. The resulting compound is then treated with methyl lithium to form the final product, (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide. This method has been optimized to produce high yields of CPI-613 with good purity.
Scientific Research Applications
CPI-613 has been extensively investigated for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively target cancer cells by inhibiting mitochondrial metabolism, leading to the induction of apoptosis. CPI-613 has been tested in preclinical models of various types of cancer, including pancreatic cancer, leukemia, and lymphoma, and has shown promising results.
properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-13(2,3)11(17)15-12-16(4)10-8(14)6-5-7-9(10)18-12/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWGSBSGSQEWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


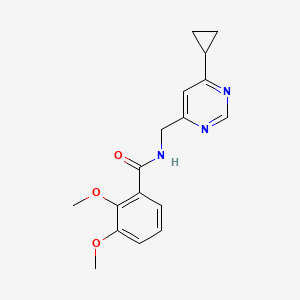
![1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2578442.png)

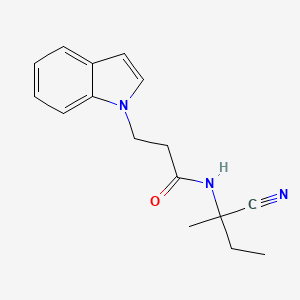
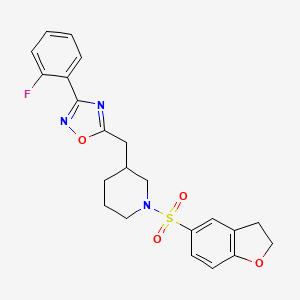
![methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate](/img/structure/B2578447.png)
![N-(2-chlorophenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2578449.png)
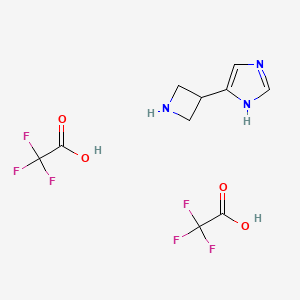

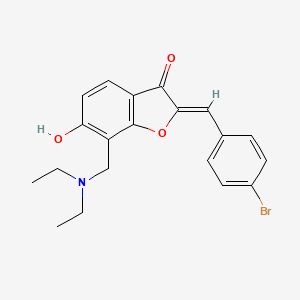
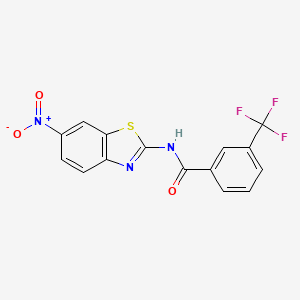
![N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2578458.png)
![N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2578460.png)